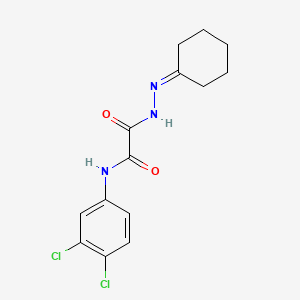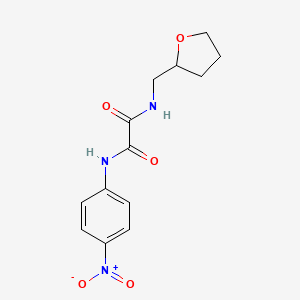![molecular formula C13H20N2O3 B4954463 N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4954463.png)
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide, also known as DMAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as central nervous system stimulants, which are known to enhance cognitive function and alertness. DMAA has been studied for its potential applications in medicine and sports performance, but its use has been controversial due to safety concerns.
作用机制
The exact mechanism of action of N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it is believed to work by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased alertness, energy, and focus.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiration. It has also been shown to increase the release of glucose and fatty acids into the bloodstream, which can provide energy to the body. Additionally, this compound has been shown to increase the activity of enzymes involved in the breakdown of fat, which can lead to weight loss.
实验室实验的优点和局限性
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide has a number of advantages for use in lab experiments. It is a potent stimulant that can be used to enhance cognitive function and alertness in test subjects. Additionally, it has been shown to have a number of biochemical and physiological effects that can be studied. However, its use is limited by safety concerns. This compound has been associated with a number of adverse effects, including cardiovascular events and seizures.
未来方向
There are a number of future directions for research on N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in the treatment of obesity and other metabolic disorders. Further research is needed to fully understand the safety and efficacy of this compound in these applications.
合成方法
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide can be synthesized through a process known as reductive amination. This involves the reaction of 4-methoxyphenylacetonitrile with dimethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the acetamide form through reaction with acetic anhydride.
科学研究应用
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential applications in medicine and sports performance. In medicine, it has been investigated for its potential use as a nasal decongestant and for its ability to enhance cognitive function in patients with neurological disorders. In sports performance, it has been studied for its potential to enhance athletic performance by increasing energy and reducing fatigue.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-15(2)9-8-14-13(16)10-18-12-6-4-11(17-3)5-7-12/h4-7H,8-10H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEZQTJETGXQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)COC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4954383.png)
![(1R*,2R*,4R*)-N-[3-(1H-indazol-1-yl)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4954388.png)


![2-[6-bromo-4-(2-chlorophenyl)-2-methyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4954419.png)
![3-(3-nitrobenzyl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4954437.png)

![3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile](/img/structure/B4954460.png)
![N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4954471.png)

![2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4954481.png)


